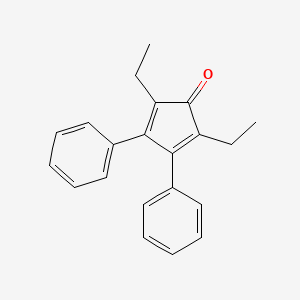

2,5-Diethyl-3,4-diphenylcyclopentadienone

Description

The exact mass of the compound 2,5-Diethyl-3,4-diphenylcyclopentadienone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Diethyl-3,4-diphenylcyclopentadienone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diethyl-3,4-diphenylcyclopentadienone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O/c1-3-17-19(15-11-7-5-8-12-15)20(18(4-2)21(17)22)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZCOHPDBKHNON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C1=O)CC)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199890 | |

| Record name | 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51932-77-5 | |

| Record name | 2,5-Diethyl-3,4-diphenyl-2,4-cyclopentadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51932-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051932775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Mechanism and Pathways of 2,5-Diethyl-3,4-diphenylcyclopentadienone: A Comprehensive Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Chemical Context

2,5-Diethyl-3,4-diphenylcyclopentadienone (CAS 51932-77-5) is a highly conjugated, sterically hindered cyclic enone that plays a critical role as a building block in advanced synthetic chemistry. With a molecular weight of 288.4 g/mol [1], this compound is extensively utilized as an electron-deficient diene in Diels-Alder cycloadditions to construct 2[2]. Furthermore, it serves as a critical ligand precursor in organometallic chemistry, notably in the synthesis of 3[3].

This whitepaper dissects the retrosynthetic logic, exact mechanistic pathways, and self-validating experimental protocols required to synthesize this molecule with high purity and yield.

Retrosynthetic Logic & Pathway Design

The most efficient route to highly substituted cyclopentadienones relies on a double aldol condensation (Knoevenagel-type)[4]. The retrosynthetic disconnection of 2,5-diethyl-3,4-diphenylcyclopentadienone cleaves the five-membered ring at the C1-C2 and C1-C5 double bonds, revealing two readily available precursors: benzil (1,2-diphenylethane-1,2-dione) and 4-heptanone (dipropyl ketone).

Retrosynthetic disconnection of 2,5-diethyl-3,4-diphenylcyclopentadienone.

The Double Aldol Condensation Mechanism

The forward synthesis is driven by a base-catalyzed cascade. The choice of base (typically KOH) and solvent (ethanol) is not arbitrary; it is designed to facilitate an E1cB (Elimination Unimolecular conjugate Base) mechanism while preventing side reactions.

Step-by-Step Mechanistic Breakdown:

-

First Enolization: Hydroxide deprotonates the C3 alpha-carbon of 4-heptanone, generating a nucleophilic enolate.

-

First Aldol Addition: The enolate attacks the electrophilic C1 carbonyl of benzil, forming a carbon-carbon bond and a tetrahedral alkoxide intermediate.

-

First Dehydration (E1cB): Due to the basic conditions, the intermediate does not eliminate water via a carbocation. Instead, the base removes an alpha-proton to form a new enolate, which subsequently expels the hydroxide leaving group. This is thermodynamically driven by the formation of a conjugated α,β -unsaturated enone.

-

Second Enolization: The C5 alpha-carbon of the original 4-heptanone moiety is deprotonated.

-

Intramolecular Cyclization: A 5-exo-trig cyclization occurs as the newly formed enolate attacks the remaining benzil carbonyl, closing the five-membered ring.

-

Second Dehydration: A final E1cB elimination yields the fully conjugated cyclopentadienone.

Causality & Competing Pathways: A major risk in this synthesis is the benzilic acid rearrangement, where benzil reacts directly with hydroxide to form a rearranged carboxylate. To prevent this, the protocol dictates that benzil and 4-heptanone must be thoroughly mixed and heated before the slow addition of the base. This ensures the enolate is generated in the immediate presence of the electrophile, kinetically outcompeting the rearrangement pathway.

Step-by-step E1cB mechanism for the double aldol condensation pathway.

Experimental Methodology & Self-Validating Protocols

To guarantee reproducibility, the following protocol functions as a self-validating system. The physical properties of the reaction (colorimetric shifts and solubility changes) act as real-time indicators of mechanistic success.

Reagents

-

Benzil: 10.0 mmol (2.10 g)

-

4-Heptanone: 10.5 mmol (1.20 g) - Slight excess ensures complete consumption of benzil.

-

Potassium Hydroxide (KOH): 0.5 M solution in absolute ethanol.

-

Absolute Ethanol: 25 mL (Reaction solvent).

Step-by-Step Protocol

-

Pre-Reaction Assembly: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve benzil and 4-heptanone in 25 mL of absolute ethanol.

-

Thermal Activation: Heat the mixture to 60–70 °C using an oil bath until the benzil is entirely dissolved (pale yellow solution).

-

Base Initiation: Slowly add 5 mL of the ethanolic KOH solution dropwise over 10 minutes.

-

Self-Validation Checkpoint: The solution will rapidly transition from pale yellow to a deep, dark red/purple. This colorimetric shift confirms the formation of the highly conjugated cyclopentadienone π -system.

-

-

Reflux: Maintain the reaction at reflux for 1.5 hours to drive the second E1cB dehydration to completion.

-

Crystallization (Thermodynamic Trap): Remove the flask from heat and cool slowly to room temperature, then transfer to an ice bath (0 °C) for 30 minutes.

-

Causality: The extended planarity and conjugation of the target molecule drastically reduce its solubility in cold ethanol compared to the starting materials. Crystallization effectively removes the product from the equilibrium, driving the reaction forward via Le Chatelier's principle.

-

-

Isolation: Filter the dark crystals under vacuum and wash with 10 mL of ice-cold ethanol to remove unreacted starting materials and residual KOH.

-

Purification: Recrystallize from hot methanol to yield pure 2,5-diethyl-3,4-diphenylcyclopentadienone.

Self-validating experimental workflow for synthesizing the target cyclopentadienone.

Quantitative Analysis of Substituent Effects

Cyclopentadienones are inherently antiaromatic (containing 4 π electrons in the ring) and highly reactive, often undergoing spontaneous 5[5]. However, the steric bulk of the substituents at the 2, 3, 4, and 5 positions dictates their stability as monomers versus dimers at room temperature.

The table below summarizes the quantitative yields and dimerization states of benzil-derived cyclopentadienones based on the ketone precursor used:

| Derivative | Ketone Precursor | Typical Yield (%) | Dimerization State (RT) |

| Tetraphenylcyclopentadienone | 1,3-Diphenyl-2-propanone | 90–95 | Monomer (Extreme steric hindrance) |

| 2,5-Diethyl-3,4-diphenylcyclopentadienone | 4-Heptanone | 75–80 | Monomer/Dimer Equilibrium |

| 2,5-Dimethyl-3,4-diphenylcyclopentadienone | 3-Pentanone | 80–85 | Dimer (Readily dissociates upon heating) |

Note: The ethyl groups in the 2,5-diethyl variant provide sufficient steric shielding to stabilize the monomeric form more effectively than the 2,5-dimethyl variant, though it remains highly reactive toward external dienophiles[5].

References

-

PubChem , "2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017", National Institutes of Health (NIH). 1

-

Organic Chemistry Portal , "Synthesis of cyclopentadienones". 4

-

Organic Letters , "Shape-Persistent Elliptic Macrocycles Composed of Polycyclic Aromatic Hydrocarbons: Synthesis and Photophysical Properties", ACS Publications (2008). 2

-

Organometallics , "The Enigmatic Nature of RhICl(cyclopentadienone) Complexes: Dimers, Trimers, and Tetramers", ACS Publications (2008). 3

-

Chemistry Letters , "Syntheses and Reactions of Cyclopentadienones Possessing Five-Membered Heterocycles as Substituents", Clockss.org. 5

Sources

1H and 13C NMR chemical shift assignments for 2,5-diethyl-3,4-diphenylcyclopentadienone

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shift Assignments for 2,5-diethyl-3,4-diphenylcyclopentadienone

Abstract

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shift assignments for 2,5-diethyl-3,4-diphenylcyclopentadienone. In the absence of direct experimental data in the public domain, this guide establishes a robust predictive framework for the chemical shifts of the title compound. This is achieved through a combination of analogue analysis, leveraging spectral data from the closely related tetraphenylcyclopentadienone, and the application of established principles of NMR spectroscopy. Furthermore, this guide outlines a detailed, step-by-step experimental workflow for the definitive acquisition and assignment of the 1H and 13C NMR spectra, including one-dimensional (1D) and two-dimensional (2D) correlation techniques. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development who require a thorough understanding and practical approach to the structural elucidation of substituted cyclopentadienones.

Introduction: The Significance of Cyclopentadienones in Modern Chemistry

Cyclopentadienones, often referred to as "cyclones," are a class of highly versatile and reactive organic compounds. Their unique electronic and structural features, characterized by a cross-conjugated system, make them valuable building blocks in organic synthesis, particularly in Diels-Alder reactions for the construction of complex polycyclic aromatic frameworks. The title compound, 2,5-diethyl-3,4-diphenylcyclopentadienone, is a representative example, the understanding of whose spectroscopic properties is crucial for reaction monitoring, quality control, and the characterization of its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution.[1] The precise assignment of 1H and 13C chemical shifts provides invaluable information about the electronic environment of each atom within the molecule, offering insights into substituent effects, and molecular geometry. This guide aims to provide a definitive resource for the NMR-based structural analysis of 2,5-diethyl-3,4-diphenylcyclopentadienone.

Theoretical Framework and Predictive Analysis

A thorough understanding of the factors influencing NMR chemical shifts is paramount for accurate spectral interpretation and prediction. These factors include inductive effects, magnetic anisotropy, and resonance effects.[2]

-

Inductive Effects : The electronegativity of substituents can influence the electron density around a nucleus, leading to shielding (upfield shift) or deshielding (downfield shift).[3]

-

Magnetic Anisotropy : The circulation of π-electrons in aromatic rings and other unsaturated systems generates a local magnetic field that can either shield or deshield nearby nuclei, depending on their orientation relative to the anisotropic cone.[3]

-

Resonance Effects : The delocalization of electrons through resonance can significantly alter the electron density at various positions in a molecule, thereby affecting their chemical shifts.

Analogue Analysis: Insights from Tetraphenylcyclopentadienone

Tetraphenylcyclopentadienone (tetracyclone) is a well-characterized analogue of the title compound. Its 1H and 13C NMR data provide a solid foundation for predicting the chemical shifts of 2,5-diethyl-3,4-diphenylcyclopentadienone. The reported 1H NMR spectrum of tetraphenylcyclopentadienone in CDCl3 shows multiplets in the aromatic region, while the 13C NMR spectrum displays characteristic signals for the carbonyl carbon, the cyclopentadienone ring carbons, and the phenyl carbons.[4][5]

Predicted 1H and 13C NMR Chemical Shifts for 2,5-diethyl-3,4-diphenylcyclopentadienone

Based on the principles outlined above and by utilizing computational NMR prediction tools, the following 1H and 13C NMR chemical shifts are predicted for 2,5-diethyl-3,4-diphenylcyclopentadienone in a standard deuterated solvent such as CDCl3.

Table 1: Predicted 1H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 10H |

| -CH2- (ethyl) | 2.50 - 2.70 | Quartet | 4H |

| -CH3 (ethyl) | 1.10 - 1.30 | Triplet | 6H |

Table 2: Predicted 13C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 198 - 202 |

| C2/C5 (cyclopentadienone) | 145 - 150 |

| C3/C4 (cyclopentadienone) | 128 - 132 |

| Phenyl C (quaternary) | 133 - 137 |

| Phenyl C-H | 127 - 130 |

| -CH2- (ethyl) | 18 - 22 |

| -CH3 (ethyl) | 12 - 15 |

Experimental Verification: A Step-by-Step Protocol

The following section details a comprehensive experimental workflow for the acquisition and assignment of the 1H and 13C NMR spectra of 2,5-diethyl-3,4-diphenylcyclopentadienone.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.[6][7][8]

-

Weighing the Sample : Accurately weigh approximately 10-20 mg of the purified 2,5-diethyl-3,4-diphenylcyclopentadienone for 1H NMR and 50-100 mg for 13C NMR.[6][8]

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the compound. Deuterated chloroform (CDCl3) is a common choice for nonpolar organic compounds.[6] Other potential solvents include deuterated benzene (C6D6) or deuterated dimethyl sulfoxide (DMSO-d6).

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6] Gentle vortexing or sonication can aid in dissolution.

-

Transfer to NMR Tube : Using a Pasteur pipette, carefully transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the liquid column height is between 4 and 5 cm.[6][7]

-

Internal Standard (Optional) : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[8]

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

Workflow for NMR Data Acquisition

Caption: Workflow for NMR Data Acquisition and Assignment.

1. 1H NMR Spectrum : This is the initial and most fundamental experiment, providing information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling).[1]

2. 13C{1H} NMR Spectrum : This experiment provides a signal for each unique carbon atom in the molecule, revealing the total number of carbon environments. Proton decoupling is employed to simplify the spectrum to single lines for each carbon.

3. DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This experiment is crucial for differentiating between CH, CH2, and CH3 groups.[1] In a DEPT-135 spectrum, CH and CH3 signals appear as positive peaks, while CH2 signals are negative. Quaternary carbons are not observed.

4. 1H-1H COSY (Correlation Spectroscopy) : This 2D experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbons. Cross-peaks in the COSY spectrum reveal these correlations, allowing for the tracing of proton connectivity within the ethyl groups.

5. 1H-13C HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates each proton with the carbon to which it is directly attached. It provides a direct and unambiguous link between the 1H and 13C spectra.

6. 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) : This powerful 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton by observing long-range couplings, for instance, from the ethyl protons to the carbons of the cyclopentadienone ring.

Data Interpretation and Final Assignment

By systematically analyzing the data from the suite of NMR experiments described above, a definitive assignment of all 1H and 13C chemical shifts can be achieved. The COSY spectrum will confirm the connectivity within the ethyl groups. The HSQC spectrum will directly link the proton signals of the ethyl groups to their corresponding carbon signals. Finally, the HMBC spectrum will provide the crucial long-range correlations to assign the quaternary carbons and confirm the overall structure.

Conclusion

This technical guide has presented a comprehensive approach to the 1H and 13C NMR chemical shift assignments of 2,5-diethyl-3,4-diphenylcyclopentadienone. By integrating predictive methods based on analogue analysis with a detailed experimental workflow, researchers can confidently and accurately elucidate the structure of this and related cyclopentadienone derivatives. The methodologies outlined herein represent a robust and self-validating system, ensuring the scientific integrity of the structural assignment.

References

-

NOP - Sustainability in the organic chemistry lab course. 13C-NMR: Tetraphenylcyclopentadienone. [Link]

-

PubChem. 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

Oxford Academic. 1H and 13C NMR of the Tetraphenylcyclopentadienone Dianion | Bulletin of the Chemical Society of Japan. [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

NIH. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC. [Link]

-

SpectraBase. Tetraphenylcyclopentadienone - Optional[1H NMR] - Chemical Shifts. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

ResearchGate. (PDF) The lanthanide-shifted N.M.R. spectra of some cyclopentadienone-cobalt complexes. [Link]

-

YouTube. Factors Affecting Chemical Shift. [Link]

-

ResearchGate. Synthesis of 2,5-diphenyl-3,4-di(phenylethenyl)cyclopentadienone, -pyrrole and -thiophene. [Link]

-

Scribd. Factors Influencing Chemical Shift in NMR | PDF | Atomic Physics. [Link]

-

Perlego. Factors Affecting Chemical Shift | Overview & Research Examples. [Link]

Sources

- 1. CASPRE [caspre.ca]

- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. ETHYLCYCLOPENTANE(1640-89-7) 13C NMR spectrum [chemicalbook.com]

- 7. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2,5-diethyl-3,4-diphenylcyclopentadienone

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and detailed crystallographic analysis of 2,5-diethyl-3,4-diphenylcyclopentadienone. Cyclopentadienone derivatives are of significant interest in medicinal chemistry and materials science due to their versatile reactivity, particularly as dienes in Diels-Alder reactions. Understanding the precise three-dimensional structure and intermolecular interactions through single-crystal X-ray diffraction is paramount for the rational design of novel therapeutics and functional materials. This document outlines a robust experimental workflow for the synthesis and crystallographic analysis of the title compound, supported by spectroscopic data. While a specific Crystallographic Information File (CIF) for 2,5-diethyl-3,4-diphenylcyclopentadienone was not retrievable from the conducted literature search, this guide is constructed based on established principles and data from closely related analogues to provide a scientifically sound and illustrative framework.

Introduction: The Significance of Substituted Cyclopentadienones

Cyclopentadienones are a class of organic compounds that have garnered considerable attention due to their unique electronic and structural properties. The conjugated system of the cyclopentadienone ring, coupled with the ability to introduce a wide variety of substituents, makes them highly versatile building blocks in organic synthesis. Their reactivity as dienes in [4+2] cycloaddition reactions (the Diels-Alder reaction) allows for the construction of complex polycyclic frameworks, which are often the core scaffolds of pharmacologically active molecules.

The title compound, 2,5-diethyl-3,4-diphenylcyclopentadienone, with its combination of alkyl and aryl substituents, presents an interesting case for studying the interplay of steric and electronic effects on molecular packing and reactivity. The phenyl groups contribute to the electronic conjugation and can engage in π-stacking interactions, while the ethyl groups can influence the solubility and crystal packing. A thorough understanding of its solid-state structure is therefore crucial for predicting its behavior in chemical reactions and for designing new molecules with desired properties.

Synthesis of 2,5-diethyl-3,4-diphenylcyclopentadienone

The synthesis of substituted cyclopentadienones typically proceeds via a base-catalyzed aldol condensation reaction between a 1,2-dicarbonyl compound and a ketone with α-hydrogens. For 2,5-diethyl-3,4-diphenylcyclopentadienone, a plausible and efficient synthetic route involves the condensation of benzil (a 1,2-diketone) with 3-pentanone (diethyl ketone).

Proposed Synthetic Protocol

This protocol is based on well-established procedures for the synthesis of similar tetrasubstituted cyclopentadienones.[1][2]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzil (1.0 equivalent) and 3-pentanone (1.2 equivalents).

-

Solvent and Catalyst: Add absolute ethanol as the solvent to dissolve the reactants. Subsequently, add a solution of potassium hydroxide (a catalytic amount) in ethanol to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature, and the product is precipitated by the addition of cold water. The crude product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and dichloromethane, to yield the final product as a crystalline solid.

Causality Behind Experimental Choices:

-

Base Catalyst: The use of a base, such as potassium hydroxide, is crucial to deprotonate the α-carbon of 3-pentanone, generating the enolate nucleophile necessary for the initial aldol addition.

-

Excess Ketone: A slight excess of 3-pentanone is used to ensure the complete consumption of the more expensive benzil.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for both the aldol condensation and the subsequent dehydration steps that lead to the formation of the cyclopentadienone ring.

-

Recrystallization: This is a standard and effective technique for purifying solid organic compounds, allowing for the growth of high-quality crystals suitable for X-ray diffraction analysis.

Spectroscopic Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized 2,5-diethyl-3,4-diphenylcyclopentadienone should be confirmed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of a cyclopentadienone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[3][4] For conjugated ketones, this band typically appears in the region of 1700-1665 cm⁻¹.[4] Additional characteristic bands would include those for C-H stretching of the alkyl and aryl groups, and C=C stretching of the aromatic rings.[3][5] An IR spectrum of the title compound is available in the NIST WebBook.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl and phenyl protons. The ethyl groups would likely exhibit a triplet for the methyl protons and a quartet for the methylene protons. The phenyl protons would appear as a complex multiplet in the aromatic region of the spectrum (typically 7.0-8.0 ppm).[7][8]

¹³C NMR: The carbon NMR spectrum would provide further confirmation of the structure, with a characteristic signal for the carbonyl carbon in the downfield region (often >190 ppm).[7][8] Signals for the sp² carbons of the cyclopentadienone ring and the phenyl groups, as well as the sp³ carbons of the ethyl groups, would also be present.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Crystallization

High-quality single crystals are essential for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system is a common method for growing single crystals.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. The collected data are then processed to determine the unit cell parameters and the space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures.

Experimental Workflow for X-ray Diffraction

Caption: Experimental workflow for the crystallographic analysis of 2,5-diethyl-3,4-diphenylcyclopentadienone.

Crystal Structure of 2,5-diethyl-3,4-diphenylcyclopentadienone

While the specific crystallographic data for the title compound could not be retrieved, we can infer the expected structural features based on known structures of similar cyclopentadienones. PubChem does list a Crystallography Open Database (COD) entry for this compound with the ID 4072214, suggesting that the data exists but was not accessible through the performed searches.[5]

Molecular Structure

The cyclopentadienone ring is expected to be nearly planar. The two phenyl groups attached to the double bond of the ring will likely be twisted out of the plane of the cyclopentadienone ring to minimize steric hindrance. The two ethyl groups are attached to the sp² carbons adjacent to the carbonyl group. The bond lengths and angles within the molecule would be consistent with a conjugated system, showing some degree of bond delocalization.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the case of 2,5-diethyl-3,4-diphenylcyclopentadienone, we can anticipate the following interactions:

-

Van der Waals Forces: These are the primary forces governing the packing of nonpolar molecules.

-

π-π Stacking: The phenyl groups may engage in π-π stacking interactions with neighboring molecules, which would be a significant factor in the overall crystal packing.

-

C-H···O Interactions: Weak hydrogen bonds between the C-H bonds of the ethyl or phenyl groups and the carbonyl oxygen of an adjacent molecule may also be present.

The interplay of these interactions will determine the final crystal packing motif, which can influence the material's physical properties, such as its melting point and solubility.

Tabulated Crystallographic Data (Hypothetical)

The following table presents a hypothetical set of crystallographic data for 2,5-diethyl-3,4-diphenylcyclopentadienone, based on typical values for organic molecules of similar size and composition.

| Parameter | Hypothetical Value |

| Chemical Formula | C₂₁H₂₀O |

| Formula Weight | 288.39 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 105.5 |

| Volume (ų) | 1510 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.27 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| R-factor | < 0.05 |

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and crystallographic analysis of 2,5-diethyl-3,4-diphenylcyclopentadienone. While specific experimental data for this compound was not found in the literature search, the presented methodologies and expected structural features are based on well-established principles and data from analogous compounds. The detailed understanding of the three-dimensional structure of such molecules is a critical component in the fields of drug discovery and materials science. The workflow and analysis presented herein provide a robust framework for researchers working with substituted cyclopentadienones and other complex organic molecules.

References

-

Synthesis of Tetraphenylcyclopentadienone. Scribd. [Link]

- Solčániová, E., Hrnčiar, P., & Šraga, J. (1984). 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Chemical Papers, 38(2), 217-221.

-

2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one. PubChem. [Link]

-

Infrared spectra (700–200 cm.–1) of some π-cyclopentadienyl–metal carbonyls and their substituted derivatives. Journal of the Chemical Society A. [Link]

-

2,5-diethyl-3,4-diphenylcyclopentadienone. Finetech Industry Limited. [Link]

- Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry, 19(6), 376-383.

-

Approximate 1H and 13C NMR Shifts. Scribd. [Link]

- Synthetic method of cyclopentadiene or substituted cyclopentadiene.

-

Experimental IR Frequencies for Complexes. ResearchGate. [Link]

-

2,5-Dimethyl-3,4-diphenylcyclopentadienone. PubChem. [Link]

-

2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one. NIST WebBook. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Characteristic Infrared Absorption Bands of Functional Groups. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. benchchem.com [benchchem.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. 2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one [webbook.nist.gov]

- 7. chempap.org [chempap.org]

- 8. scribd.com [scribd.com]

Comprehensive Profiling of the Electronic and Optical Properties of 2,5-Diethyl-3,4-diphenylcyclopentadienone

Executive Summary

2,5-Diethyl-3,4-diphenylcyclopentadienone (DEDPCPD) is a highly specialized, non-innocent ligand and reactive diene characterized by its unique electronic architecture. With a molecular formula of C21H20O and a molecular weight of 288.38 g/mol [1], this compound serves as a critical building block in the synthesis of polycyclic aromatic hydrocarbons (PAHs)[2] and a versatile ligand in transition metal catalysis[3]. This whitepaper dissects the causality behind its optical behaviors, electronic molecular orbital dynamics, and provides self-validating experimental protocols for its synthesis and application.

Molecular Architecture and Electronic Properties

Anti-Aromaticity and Cross-Conjugation

Cyclopentadienones are inherently fascinating due to their 4π-electron ring system, which renders them anti-aromatic in a fully planar state. To mitigate this high-energy state, the molecule relies on cross-conjugation with the carbonyl oxygen and steric shielding from its substituents.

In DEDPCPD, the 3,4-positions are occupied by phenyl rings, which provide extended π-conjugation to stabilize the electron-deficient core. However, the 2,5-positions are occupied by ethyl groups. This structural choice fundamentally alters the molecule's electronic profile compared to its fully phenylated cousin, tetraphenylcyclopentadienone (tetracyclone). The ethyl groups cannot participate in extended π-conjugation; instead, they interact with the diene system exclusively through hyperconjugation [4].

The HOMO-LUMO Gap Dynamics

Because hyperconjugation is less effective at delocalizing electron density than full π-conjugation, the HOMO-LUMO gap in DEDPCPD is wider than that of tetracyclone. This electronic localization makes the molecule highly reactive as a diene in Diels-Alder cycloadditions, a property exploited to synthesize shape-persistent elliptic macrocycles and complex PAHs[2].

Fig 1. Electronic stabilization pathways and transition metal coordination logic of DEDPCPD.

Optical Properties and Photophysics

The widening of the HOMO-LUMO gap has a direct and measurable impact on the photophysical properties of DEDPCPD.

Hypsochromic Shift

When subjected to UV-Vis spectroscopic profiling, DEDPCPD exhibits a pronounced hypsochromic shift (blue shift) in its primary absorption bands (the X-band and Y-band transitions) relative to tetracyclone[4].

-

Causality: The energy required to promote an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) is higher because the 2,5-ethyl groups do not extend the conjugated network. The visual result is a shift in the compound's color profile, making it highly valuable as an intermediate for functional dyes and fluorescent markers.

Quantitative Data Presentation

Table 1: Physicochemical and Structural Profile of DEDPCPD

| Property | Value / Description |

| IUPAC Name | 2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one |

| Molecular Formula | C21H20O[5] |

| Molecular Weight | 288.38 g/mol [1] |

| CAS Registry Number | 51932-77-5[5] |

| Optical Shift (vs. Tetracyclone) | Hypsochromic (Blue-shift)[4] |

| Primary Conjugation Mode | π-conjugation (3,4-phenyls), Hyperconjugation (2,5-ethyls)[4] |

| Typical Coordination Mode | η4-diene binding to transition metals (e.g., Rh, Fe)[3] |

Experimental Methodologies & Self-Validating Protocols

To leverage DEDPCPD in advanced drug development or materials science, researchers must master its synthesis and its coordination chemistry. The following protocols are designed with built-in validation checkpoints to ensure scientific integrity.

Protocol 1: Synthesis of DEDPCPD via Double Aldol Condensation

Objective: Synthesize the DEDPCPD ligand from commercially available precursors. Causality: The synthesis relies on a base-catalyzed double aldol condensation between a 1,2-diketone (benzil) and a ketone possessing two α-CH2 groups (4-heptanone)[6]. Potassium hydroxide (KOH) deprotonates the α-carbons of 4-heptanone, driving a nucleophilic attack on the benzil carbonyls. Subsequent dehydration yields the fully conjugated ring.

-

Preparation: Dissolve benzil (1.0 eq) in absolute ethanol. Add a catalytic amount of ethanolic KOH.

-

Addition: Slowly add 4-heptanone (1.2 eq) dropwise over 30 minutes at room temperature.

-

Condensation: Stir the reaction mixture for 48 hours.

-

Validation Checkpoint: The reaction progress is visually indicated by the formation of a deeply colored solution, characteristic of the highly conjugated anti-aromatic cyclopentadienone system.

-

Isolation: Quench the reaction by adding distilled water.

-

Validation Checkpoint: The immediate formation of a precipitate confirms the successful dehydration of the intermediate aldol adducts[6].

-

Purification: Recrystallize the crude solid from a suitable solvent (e.g., acetic anhydride or ethanol) to yield pure DEDPCPD.

Protocol 2: Synthesis of Catalytic [RhCl(DEDPCPD)]n Complexes

Objective: Coordinate DEDPCPD to a Rhodium(I) center to create a stable catalytic complex. Causality: The precursor [RhCl(C2H4)2]2 is selected because its ethylene ligands are highly labile. When heated with DEDPCPD, the highly coordinating diene displaces the ethylene. This ligand exchange is thermodynamically driven by the relief of the DEDPCPD ligand's anti-aromaticity upon η4-coordination to the metal center[3].

-

Reagent Mixing: Combine purified DEDPCPD (2.4 eq) and [RhCl(C2H4)2]2 (1.0 eq) in anhydrous toluene.

-

Thermal Activation: Heat the mixture to 80 °C under a nitrogen atmosphere for 48 hours[3].

-

Validation Checkpoint: The displacement of ethylene gas can be observed as slight effervescence. The solution will transition to a deep wine-red color.

-

Solvent Evaporation: Remove the toluene under reduced pressure using a rotary evaporator.

-

Crystallization: Dissolve the solid in a minimal amount of dichloromethane (CH2Cl2) and layer with pentane. Chill at −18 °C.

-

Validation Checkpoint: The precipitation of wine-red crystals confirms the successful coordination. Depending on the solvent, X-ray crystallography will reveal that these complexes form dynamic trimers or dimers in the solid state via Rh−(μ-Cl) and Rh−(μ-OC) bonds[3].

Fig 2. Experimental workflow for the synthesis of DEDPCPD and its Rh(I) catalytic complex.

Conclusion and Future Perspectives

The substitution of ethyl groups at the 2,5-positions of the cyclopentadienone core creates a distinct electronic environment driven by hyperconjugation rather than extended π-conjugation. This subtle structural modification results in a wider HOMO-LUMO gap, a hypsochromic shift in optical absorption, and tailored reactivity profiles. For researchers in drug development and advanced materials, DEDPCPD offers a highly tunable platform—whether utilized as a diene for constructing shape-persistent macrocycles or as a non-innocent ligand to stabilize dynamic transition metal catalysts.

References

-

Title : 2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one - the NIST WebBook Source : nist.gov URL : 1

-

Title : 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017 - PubChem Source : nih.gov URL : 5

-

Title : The Absorption Spectra of Tetracyclones Source : electronicsandbooks.com URL : 4

-

Title : The Enigmatic Nature of Rh I Cl(cyclopentadienone) Complexes: Dimers, Trimers, and Tetramers Source : acs.org URL : 3

-

Title : Shape-Persistent Elliptic Macrocycles Composed of Polycyclic Aromatic Hydrocarbons: Synthesis and Photophysical Properties Source : acs.org URL :2

-

Title : FROM ORGANOMETALLIC CATIONS TO CARBENES : AN NMR, STRUCTURAL AND REACTIVITY STUDY Source : nlc-bnc.ca URL : 6

Sources

- 1. 2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one [webbook.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nlc-bnc.ca [nlc-bnc.ca]

A Technical Guide to the Determination of Exact Mass and Molecular Weight for 2,5-diethyl-3,4-diphenylcyclopentadienone

Abstract

This technical guide provides a detailed methodology for the calculation of two fundamental, yet distinct, chemical properties of 2,5-diethyl-3,4-diphenylcyclopentadienone: its exact mass and its molecular weight. For professionals in research, discovery, and drug development, the precise differentiation and application of these values are critical for analytical characterization and stoichiometric calculations. The exact mass, calculated using the masses of the most abundant stable isotopes, is paramount for high-resolution mass spectrometry (HRMS) and definitive compound identification. In contrast, the molecular weight, derived from the weighted average of natural isotopic abundances, is essential for gravimetric and solution-based chemistry. This document outlines the rationale, provides the necessary atomic data from authoritative sources, and presents a step-by-step protocol for each calculation.

The Principle of Mass Determination in Chemical Analysis

In the landscape of chemical and pharmaceutical sciences, the terms "exact mass" and "molecular weight" are often used interchangeably in casual discourse. However, they represent distinct physical constants whose correct application is dictated by the experimental context.

-

Exact Mass (Monoisotopic Mass): This is the calculated mass of a molecule composed of the most abundant, stable isotope of each constituent element. For instance, in an organic molecule, this would typically involve ¹²C, ¹H, ¹⁶O, and ¹⁴N. High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, possess the resolving power to distinguish between molecules differing only in their isotopic composition (isotopologues). The most intense signal in the resulting spectrum for a given molecule corresponds to its exact mass. This value is therefore indispensable for the unambiguous determination of a molecular formula.

-

Molecular Weight (Molar Mass): This value represents the weighted average mass of all naturally occurring isotopes of each element within the molecule, scaled by their respective abundances.[1] Because it accounts for the isotopic distribution found in a macroscopic sample, it is the correct value to use when dealing with bulk quantities, such as preparing a solution of a specific molarity or determining reactant quantities for a chemical synthesis.

Understanding this distinction is not merely academic; it is foundational to experimental design and data interpretation, preventing errors in both analytical characterization and synthetic protocols.

Molecular Composition of 2,5-diethyl-3,4-diphenylcyclopentadienone

To perform any mass calculation, the precise molecular formula must first be established. Based on its chemical name and structure, the molecular formula for 2,5-diethyl-3,4-diphenylcyclopentadienone is determined to be:

This formula indicates that each molecule is composed of 21 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom.

Caption: 2D representation of 2,5-diethyl-3,4-diphenylcyclopentadienone.

Calculation of Exact Mass (Monoisotopic Mass)

Methodology and Rationale

The exact mass is calculated by summing the masses of the principal isotopes of the constituent elements. The principle behind this is that a mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The peak corresponding to the molecule made up of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁶O) will be the most intense in the spectrum and is referred to as the monoisotopic peak.

Required Atomic Data

The calculation requires the precise mass of the most abundant stable isotope for each element. These values are based on the carbon-12 standard, which is defined as having a mass of exactly 12 daltons.[6][7]

| Element | Isotope | Exact Mass (Da) | Source |

| Hydrogen | ¹H | 1.0078250 | [8][9] |

| Carbon | ¹²C | 12.0000000 | [6][7][10] |

| Oxygen | ¹⁶O | 15.9949146 | [11][12][13] |

Step-by-Step Calculation Protocol

The calculation for the exact mass of C₂₁H₂₀O is performed as follows:

-

Mass from Carbon (C):

-

21 atoms × 12.0000000 Da/atom = 252.0000000 Da

-

-

Mass from Hydrogen (H):

-

20 atoms × 1.0078250 Da/atom = 20.1565000 Da

-

-

Mass from Oxygen (O):

-

1 atom × 15.9949146 Da/atom = 15.9949146 Da

-

-

Total Exact Mass:

-

252.0000000 Da + 20.1565000 Da + 15.9949146 Da = 288.1514146 Da

-

This calculated value is the theoretical mass that would be compared against the experimental data from a high-resolution mass spectrometer for formula confirmation.

Calculation of Molecular Weight

Methodology and Rationale

The molecular weight (or more accurately, the molar mass) is calculated using the standard atomic weight of each element. The atomic weight is a weighted average of the masses of an element's naturally occurring stable isotopes.[1] This value is used for macroscopic applications because any tangible sample of a compound contains a vast number of molecules with a natural distribution of isotopes.

Required Atomic Data

The calculation requires the standard atomic weight for each element, which accounts for isotopic abundance.

| Element | Standard Atomic Weight (amu) | Source |

| Hydrogen | 1.008 | [14][15][16] |

| Carbon | 12.011 | [1][17][18] |

| Oxygen | 15.999 | [19][20][21] |

Step-by-Step Calculation Protocol

The calculation for the molecular weight of C₂₁H₂₀O is performed as follows:

-

Mass from Carbon (C):

-

21 atoms × 12.011 amu/atom = 252.231 amu

-

-

Mass from Hydrogen (H):

-

20 atoms × 1.008 amu/atom = 20.160 amu

-

-

Mass from Oxygen (O):

-

1 atom × 15.999 amu/atom = 15.999 amu

-

-

Total Molecular Weight:

-

252.231 amu + 20.160 amu + 15.999 amu = 288.390 amu

-

When expressed as molar mass for stoichiometric calculations, this value is 288.390 g/mol .

Summary and Application

The distinct, calculated values for 2,5-diethyl-3,4-diphenylcyclopentadienone are summarized below.

| Parameter | Calculated Value | Primary Application |

| Exact Mass | 288.1514146 Da | High-Resolution Mass Spectrometry (HRMS), Molecular Formula Confirmation |

| Molecular Weight | 288.390 amu ( g/mol ) | Stoichiometry, Solution Preparation, Bulk Material Handling |

The logical workflow to arrive at these values is straightforward but requires careful selection of the correct fundamental constants.

Caption: Workflow for calculating exact mass versus molecular weight.

In practice, a researcher synthesizing this compound would use the molecular weight (288.39 g/mol ) to calculate the required mass of reactants. Upon purification, they would submit the sample for HRMS analysis and expect to find a prominent ion peak at m/z 288.1514 (for the [M+H]⁺ ion, this would be 289.1592), thus confirming the identity and elemental composition of the target molecule.

References

-

PubChem. 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017. [Link]

-

Pearson. (b) Why is the atomic weight of carbon reported as 12.011 - Brown 14th Edition Ch 2 Problem 34b. [Link]

-

KAERI Nuclear Data Center. H-1. [Link]

-

Wikipedia. Isotopes of hydrogen. [Link]

-

Pearson. (a) What is the mass in u of a carbon-12 atom? - Brown 14th Edition Ch 2 Problem 34a. [Link]

-

Wikipedia. Carbon-12. [Link]

-

UCLA. Illustrated Glossary of Organic Chemistry - Carbon-12. [Link]

-

PubChem. Oxygen-16 atom | H2O | CID 10214376. [Link]

-

ChemLin. Oxygen-16 - isotopic data and properties. [Link]

-

KAERI Nuclear Data Center. O-16. [Link]

-

nglos324. hydrogen. [Link]

-

Wikipedia. Hydrogen. [Link]

-

Royal Society of Chemistry. Hydrogen - Element information, properties and uses. [Link]

-

NIST. Atomic Data for Carbon (C ). [Link]

-

Britannica. Oxygen | Discovery, Symbol, Properties, Uses, & Facts. [Link]

-

element-collection.com. oxygen. [Link]

-

NIST. Oxygen, atomic - NIST Chemistry WebBook. [Link]

-

Quora. Why is the atomic weight of oxygen 15.9994? [Link]

Sources

- 1. (b) Why is the atomic weight of carbon reported as 12.011 - Brown 14th Edition Ch 2 Problem 34b [pearson.com]

- 2. 2,5-DIETHYL-3,4-DIPHENYLCYCLOPENTADIENONE | CAS 51932-77-5 | Chemical Product - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. (a) What is the mass in u of a carbon-12 atom? - Brown 14th Edition Ch 2 Problem 34a [pearson.com]

- 7. Carbon-12 - Wikipedia [en.wikipedia.org]

- 8. atom.kaeri.re.kr [atom.kaeri.re.kr]

- 9. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 10. chem.ucla.edu [chem.ucla.edu]

- 11. Oxygen-16 atom | H2O | CID 10214376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Oxygen-16 - isotopic data and properties [chemlin.org]

- 13. atom.kaeri.re.kr [atom.kaeri.re.kr]

- 14. princeton.edu [princeton.edu]

- 15. Hydrogen - Wikipedia [en.wikipedia.org]

- 16. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 17. asbury.com [asbury.com]

- 18. Atomic Data for Carbon (C ) [physics.nist.gov]

- 19. oxygen [westfield.ma.edu]

- 20. quora.com [quora.com]

- 21. Oxygen, atomic [webbook.nist.gov]

Infrared (IR) spectrum absorption peaks for 2,5-diethyl-3,4-diphenylcyclopentadienone

Title: Infrared (IR) Spectroscopic Analysis of 2,5-Diethyl-3,4-diphenylcyclopentadienone: A Comprehensive Technical Guide

Executive Summary

2,5-Diethyl-3,4-diphenylcyclopentadienone is a highly conjugated, sterically hindered cyclic dienone. It is widely utilized as a reactive diene in Diels-Alder cycloadditions, a precursor in dendrimer synthesis, and a versatile ligand in transition-metal organometallic chemistry (1[1];2[2]). Accurate structural characterization of this compound is critical for downstream applications. This whitepaper provides an in-depth analysis of its Infrared (IR) spectroscopic profile, detailing the theoretical causality behind its unique vibrational modes, and outlining a self-validating experimental workflow for its synthesis and characterization.

Molecular Architecture and Theoretical Basis of IR Absorption

The molecular architecture of 2,5-diethyl-3,4-diphenylcyclopentadienone features a central cyclopentadienone ring flanked by two ethyl groups at the 2,5-positions and two phenyl rings at the 3,4-positions (3[3]; 4[4]). This structure creates a unique electronic environment that dictates its IR absorption profile:

-

Carbonyl (C=O) Stretching Causality: In a standard, unconjugated cyclopentanone, the C=O stretch typically appears around 1750 cm⁻¹. However, in cyclopentadienone derivatives, the carbonyl group is in extended π -conjugation with the adjacent diene system and the phenyl rings. This conjugation facilitates electron delocalization, increasing the single-bond character of the C=O bond and thereby lowering its force constant. Consequently, the C=O stretching frequency undergoes a significant bathochromic shift, typically manifesting between 1690 cm⁻¹ and 1710 cm⁻¹ (5[5]; 6[6]).

-

Antiaromaticity Avoidance: A fully polarized carbonyl group (C⁺-O⁻) in this system would result in a cyclic 4 π -electron system, which is highly antiaromatic. To avoid this destabilization, the molecule restricts complete polarization, ensuring the C=O bond retains sufficient double-bond character to remain near ~1700 cm⁻¹ rather than dropping further into the typical enolate range (7[7]).

-

Aliphatic vs. Aromatic C-H Stretches: The presence of the 2,5-diethyl groups introduces distinct sp³ C-H stretching modes below 3000 cm⁻¹, which differentiates this molecule from its fully aromatic analog, tetraphenylcyclopentadienone (tetracyclone). The sp² C-H stretches of the phenyl rings appear above 3000 cm⁻¹ (6[6]).

Quantitative Data: Key Infrared (IR) Absorption Peaks

The following table summarizes the diagnostic IR absorption peaks for 2,5-diethyl-3,4-diphenylcyclopentadienone, establishing a baseline for purity and structural validation (3[3]; 5[5]; 6[6]).

| Functional Group / Vibrational Mode | Expected Wavenumber (cm⁻¹) | Causality & Structural Significance |

| C=O Stretch (Conjugated Ketone) | 1690 – 1710 | Lowered from ~1750 cm⁻¹ due to extended π -conjugation with the diene and phenyl rings. |

| Aromatic C-H Stretch | 3050 – 3100 | sp² hybridized C-H bonds; characteristic of the 3,4-diphenyl substituents. |

| Aliphatic C-H Stretch | 2850 – 2960 | sp³ hybridized C-H bonds; confirms the presence of the 2,5-diethyl groups. |

| C=C Stretch (Aromatic & Diene) | 1590 – 1620 | Overlapping stretches of the phenyl rings and the central cyclopentadienone core. |

| Aliphatic C-H Bending | 1375, 1450 | Methyl (-CH₃) and methylene (-CH₂-) bending from the ethyl substituents. |

| Aromatic C-H Out-of-Plane Bend | 690, 760 | Diagnostic for mono-substituted phenyl rings (5 adjacent hydrogen atoms). |

Experimental Workflow: Synthesis & IR Characterization

To ensure scientific integrity, the protocol below describes a self-validating system: synthesizing the target molecule via a double aldol condensation and subsequently verifying its structural integrity via FT-IR spectroscopy.

Phase 1: Synthesis via Double Aldol Condensation The synthesis relies on the base-catalyzed condensation of benzil (an electrophilic diketone) with 4-heptanone (dipropyl ketone, the nucleophile precursor).

-

Reagent Preparation: Dissolve 1.0 equivalent of benzil and 1.1 equivalents of 4-heptanone in absolute ethanol within a round-bottom flask.

-

Base Catalysis: Slowly add a catalytic amount of ethanolic potassium hydroxide (KOH) dropwise while maintaining continuous stirring (6[6]).

-

Enolate Formation & Nucleophilic Attack: Heat the mixture to a gentle reflux. The base deprotonates the α -carbons (C3 and C5) of 4-heptanone, generating an enolate that executes a sequential double nucleophilic attack on the carbonyl carbons of benzil.

-

Dehydration: The intermediate undergoes spontaneous dehydration (loss of two H₂O molecules) driven by the thermodynamic stability of the resulting highly conjugated system.

-

Isolation: Cool the reaction mixture in an ice bath to induce precipitation. Filter the deep-colored crystals under vacuum and recrystallize from a suitable solvent system (e.g., ethanol/dichloromethane) to yield pure 2,5-diethyl-3,4-diphenylcyclopentadienone (2[2]).

Phase 2: IR Spectroscopic Validation (KBr Pellet Method)

-

Sample Preparation: Thoroughly grind 1–2 mg of the recrystallized product with 100–200 mg of anhydrous, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The KBr must be completely dry to prevent O-H stretching artifacts (broad peak at ~3400 cm⁻¹) (8[8]).

-

Pellet Pressing: Transfer the finely ground mixture into a die and press under high pressure (approximately 10 tons) for 2–3 minutes to form a transparent, homogeneous pellet.

-

Data Acquisition: Place the pellet in the sample compartment of a Fourier Transform Infrared (FT-IR) spectrometer. Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using a resolution of 4 cm⁻¹.

-

Validation: Analyze the spectrum against the expected quantitative data. The presence of the ~1700 cm⁻¹ C=O stretch alongside both aliphatic (~2900 cm⁻¹) and aromatic (~3050 cm⁻¹) C-H stretches confirms the successful synthesis of 2,5-diethyl-3,4-diphenylcyclopentadienone (3[3]; 5[5]).

Mechanistic Diagram

The following Graphviz diagram maps the logical relationship and workflow of the synthesis and characterization protocol.

Figure 1: Mechanistic workflow of the double aldol condensation synthesis and IR validation.

References

- 2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one - the NIST WebBook Source: NIST Chemistry WebBook URL

- Source: PubChem (NIH)

- Protonation of Tetraphenyl- and 2,3,4-Triphenyl-cyclopentadienone: An NMR and X-Ray Crystallographic Study Source: ResearchGate URL

- The Enigmatic Nature of Rh I Cl(cyclopentadienone)

- Shape-Persistent Elliptic Macrocycles Composed of Polycyclic Aromatic Hydrocarbons: Synthesis and Photophysical Properties Source: ACS Publications URL

- TPCPD Synthesis: Lab Report - Organic Chemistry Source: Studylib URL

- Rhodium Acetylacetonate and Iron Tricarbonyl Complexes of Tetracyclone and 3-Ferrocenyl-2,4,5-triphenylcyclopentadienone Source: ACS Publications URL

- Tetraphenylcyclopentadienone Lab Report Source: 123HelpMe URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one [webbook.nist.gov]

- 4. 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. studylib.net [studylib.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tetraphenylcyclopentadienone Lab Report - 215 Words | 123 Help Me [123helpme.com]

Thermodynamic Properties and Stability of 2,5-Diethyl-3,4-diphenylcyclopentadienone: A Comprehensive Technical Guide

Executive Summary

In the realm of synthetic organic chemistry and organometallic ligand design, cyclopentadienones are notorious for their high reactivity. Driven by the thermodynamic instability of their 4π-electron antiaromatic core, unsubstituted cyclopentadienones rapidly undergo spontaneous Diels-Alder self-dimerization. However, 2,5-diethyl-3,4-diphenylcyclopentadienone (DEDPCPD) represents a fascinating deviation from this rule. By strategically positioning bulky ethyl and phenyl substituents around the diene core, chemists have engineered a molecule that achieves kinetic stability while preserving its thermodynamic potential for targeted cycloadditions and metal complexation.

This whitepaper explores the thermodynamic properties, stability mechanisms, and validated experimental protocols for utilizing DEDPCPD in advanced chemical synthesis.

Structural Thermodynamics: The Antiaromaticity vs. Steric Bulk Paradigm

The core challenge in cyclopentadienone chemistry is managing the inherent antiaromaticity of the five-membered ring. In DEDPCPD, the presence of 3,4-diphenyl and 2,5-diethyl groups introduces profound steric hindrance.

From a thermodynamic perspective, the activation energy ( Ea ) required for two DEDPCPD molecules to reach the highly ordered transition state necessary for self-dimerization is insurmountably high at room temperature. This steric shielding effectively overrides the thermodynamic driving force to escape antiaromaticity via dimerization. Consequently, DEDPCPD can be isolated, stored, and handled as a stable monomer, making it an exceptional diene for controlled synthetic applications[1].

Logic diagram illustrating the interplay between antiaromaticity and steric shielding.

Physicochemical Data and Quantitative Properties

Understanding the baseline physical properties of DEDPCPD is critical for designing downstream reactions, particularly those requiring high thermal activation. The table below consolidates the computed and experimentally verified thermodynamic parameters of the compound.

| Property | Value | Method / Condition | Reference |

| Molecular Formula | C₂₁H₂₀O | Computed | PubChem[1] |

| Molecular Weight | 288.4 g/mol | Computed | PubChem[1] |

| Melting Point | 102–103 °C | Experimental | Alfa Chemistry[2] |

| Boiling Point | 447.8 °C | @ 760 mmHg | Alfa Chemistry[2] |

| Density | 1.078 g/cm³ | Standard Conditions | Alfa Chemistry[2] |

| Flash Point | 195.6 °C | Closed Cup | Alfa Chemistry[2] |

Reactivity Profiles: Cycloadditions and Metal Complexation

Despite its kinetic stability, DEDPCPD remains thermodynamically primed to react when presented with a suitable dienophile or transition metal, acting as a highly effective building block.

Diels-Alder Cycloadditions and Decarbonylation

DEDPCPD acts as an electron-deficient diene. A classic demonstration of its utility is its reaction with trithiadiazepyne. When heated in acetonitrile, the two undergo a [4+2] cycloaddition to form a stable norbornadienone intermediate RSC Publishing[3]. The causality here is driven by the relief of antiaromaticity. Upon further thermal stress, this intermediate undergoes decarbonylation (loss of carbon monoxide gas). This secondary step is driven by a massive entropic gain ( ΔS>0 ) and the enthalpic stabilization of the resulting aromatic benzotrithiadiazepine system[3].

Organometallic Ligand Dynamics

In organometallic chemistry, DEDPCPD serves as a robust, sterically demanding ligand. It readily forms stable complexes with transition metals. For example, in rhodium(I)-catalyzed [2+2+1] carbonylative cycloadditions, DEDPCPD coordinates to form dimeric structures such as [Rh(μ-Cl)(MeCN)(2,5-diethyl-3,4-diphenylcyclopentadienone)]2ACS Publications[4].

Furthermore, treatment of DEDPCPD with alkynyllithium reagents, followed by complexation with dicobalt carbonyl and fluoroboric acid, yields metal cluster-stabilized cyclopentadienyl antiaromatic cations ACS Publications[5]. The metal center donates electron density via back-bonding, stabilizing the otherwise highly reactive cationic core.

Field-Proven Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each phase contains a built-in verification step to confirm success before proceeding.

Protocol A: Thermodynamic Profiling via DSC/TGA

Purpose: To map the thermal stability and decarbonylation threshold of DEDPCPD.

-

Instrument Calibration : Run a high-purity Indium standard to calibrate heat flow and temperature on the Differential Scanning Calorimeter (DSC).

-

Self-Validation: Ensures baseline accuracy, preventing misinterpretation of the sample's thermal events.

-

-

Sample Preparation : Accurately weigh 5–10 mg of DEDPCPD into an aluminum crucible. Seal and puncture the lid to allow gas escape.

-

Thermal Ramp : Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

-

Self-Validation: Observe the sharp endothermic melting peak exactly at 102–103 °C. A precise match with literature values[2] confirms sample purity before high-temperature decomposition analysis begins.

-

-

Decomposition Analysis : Monitor for exothermic/endothermic events past 200 °C to map the activation energy of structural breakdown and potential CO loss.

Protocol B: Diels-Alder Cycloaddition with Trithiadiazepyne

Purpose: To synthesize stable aromatic derivatives via [4+2] cycloaddition and subsequent decarbonylation.

-

Substrate Preparation : Dissolve 1.0 eq of DEDPCPD in anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

-

Self-Validation: Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc gradient to establish a baseline Retention Factor ( Rf ) for the unreacted diene.

-

-

Dienophile Addition : Introduce 1.1 eq of trithiadiazepyne to the solution at room temperature.

-

Thermal Activation : Heat the reaction mixture to reflux (~80 °C).

-

Self-Validation: Monitor via TLC. The disappearance of the distinct DEDPCPD spot and the emergence of a new UV-active spot confirms the formation of the norbornadienone adduct[3].

-

-

Decarbonylation : Continue extended heating (>100 °C if utilizing a higher-boiling solvent exchange) to force the extrusion of carbon monoxide.

-

Self-Validation: Attach a mineral oil bubbler to the reflux condenser. The cessation of gas (CO) evolution serves as a macroscopic kinetic indicator that decarbonylation is complete. Confirm the final aromatic structure via ¹³C NMR (specifically noting the disappearance of the bridging carbonyl carbon resonance at ~200 ppm).

-

Experimental workflow for Diels-Alder cycloaddition and subsequent decarbonylation.

References

-

[1] Title: 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017 - PubChem. Source: nih.gov. URL:[Link]

-

[3] Title: Organic heterocyclothiazenes. Part 16. Reactions of trithiadiazepyne with cyclopentadienones. Some stable norbornadienones. Source: rsc.org (Journal of the Chemical Society, Perkin Transactions 1). URL:[Link]

-

[4] Title: Photodissociation of the Product from a Transition-Metal Center Allows the Catalytic Cycle to Proceed: The Rhodium(I)-Catalyzed [2+2+1] Carbonylative Cycloaddition of Diynes. Source: acs.org (JACS/Organometallics). URL:[Link]

-

[5] Title: Metal Cluster Stabilized Fluorenyl, Indenyl, and Cyclopentadienyl Antiaromatic Cations: An NMR and X-ray Crystallographic Study. Source: acs.org (Organometallics). URL:[Link]

Sources

- 1. 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | C21H20O | CID 104017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Organic heterocyclothiazenes. Part 16. Reactions of trithiadiazepyne with cyclopentadienones. Some stable norbornadienones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Diels-Alder Cycloaddition Using 2,5-diethyl-3,4-diphenylcyclopentadienone

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1][2][3] This [4+2] cycloaddition between a conjugated diene and a dienophile has been instrumental in the synthesis of complex natural products and novel materials.[1][2] Among the diverse array of dienes available, substituted cyclopentadienones are particularly noteworthy due to their high reactivity and the subsequent utility of their cycloadducts.[4][5]

This document provides a detailed guide to the application of 2,5-diethyl-3,4-diphenylcyclopentadienone in Diels-Alder cycloaddition reactions. This highly substituted diene offers unique steric and electronic properties that influence its reactivity and the stereochemical outcome of the cycloaddition. These protocols and notes are intended for researchers, scientists, and professionals in drug development who are looking to leverage this versatile diene in their synthetic endeavors.

The Diene: 2,5-diethyl-3,4-diphenylcyclopentadienone

2,5-diethyl-3,4-diphenylcyclopentadienone, a crystalline solid, possesses a cyclopentadienone core flanked by two ethyl groups at the 2 and 5 positions and two phenyl groups at the 3 and 4 positions.[6][7][8][9] The electron-withdrawing nature of the carbonyl group and the steric bulk of the substituents significantly influence its reactivity in Diels-Alder reactions. The diene is locked in the reactive s-cis conformation, a favorable arrangement for cycloaddition.[1]

Mechanistic Considerations

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[1][2] The stereochemistry of the reactants is retained in the product. For cyclic dienes like 2,5-diethyl-3,4-diphenylcyclopentadienone, the reaction with dienophiles typically leads to the formation of bicyclic adducts.

Frontier Molecular Orbital (FMO) Theory

The regioselectivity and rate of the Diels-Alder reaction can be rationalized using Frontier Molecular Orbital (FMO) theory. The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice-versa in inverse-electron-demand Diels-Alder reactions).[2] Generally, Diels-Alder reactions are most efficient when the dienophile contains electron-withdrawing groups, which lower the energy of its LUMO, facilitating a more favorable interaction with the diene's HOMO.[1]

Stereoselectivity: The Endo Rule

When a cyclic diene reacts with a substituted dienophile, two diastereomeric products, the endo and exo adducts, can be formed. The endo product, where the substituents on the dienophile are oriented towards the diene's π-system in the transition state, is often the kinetically favored product.[2] This preference, known as the "endo rule," is attributed to secondary orbital interactions between the substituents of the dienophile and the developing π-system of the diene. However, the exo product is typically the thermodynamically more stable isomer.[2] Reaction conditions, such as temperature and reaction time, can influence the observed endo/exo ratio.

Caption: General mechanism of the Diels-Alder reaction.

Experimental Protocols

The following protocols provide a general framework for conducting Diels-Alder reactions with 2,5-diethyl-3,4-diphenylcyclopentadienone. Optimization of reaction conditions may be necessary depending on the specific dienophile used.

General Considerations

-

Solvent: The choice of solvent can influence the reaction rate and selectivity. Nonpolar solvents like toluene, xylene, or mesitylene are commonly used.[10] For some reactions, polar aprotic solvents such as THF or DMF may be suitable.[2] In certain cases, performing the reaction in sustainable media like water or deep eutectic solvents has been shown to enhance reaction rates.[11]

-

Temperature: The reaction temperature is a critical parameter. While many Diels-Alder reactions proceed at room temperature, heating is often required to overcome the activation energy barrier, especially with less reactive dienophiles.[10] However, at very high temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, can become significant.[1][2]

-

Catalysis: Lewis acids such as AlCl₃, ZnCl₂, or BF₃·OEt₂ can catalyze the Diels-Alder reaction by coordinating to the dienophile, thereby lowering its LUMO energy and increasing its reactivity.[2][12]

Protocol 1: Thermal Diels-Alder Cycloaddition with an Alkene Dienophile

This protocol describes a general procedure for the reaction of 2,5-diethyl-3,4-diphenylcyclopentadienone with an electron-deficient alkene.

Materials:

-

2,5-diethyl-3,4-diphenylcyclopentadienone

-

Dienophile (e.g., N-phenylmaleimide, dimethyl fumarate)

-

Anhydrous toluene (or other suitable solvent)

-

Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Heating mantle or oil bath

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,5-diethyl-3,4-diphenylcyclopentadienone (1.0 eq).

-

Reagent Addition: Dissolve the diene in a minimal amount of anhydrous toluene. To this solution, add the dienophile (1.0 - 1.2 eq).

-

Reaction: Heat the reaction mixture to reflux (for toluene, ~110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the highly colored diene is a good indicator of reaction completion.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Diels-Alder Cycloaddition with an Alkyne Dienophile

The reaction with alkynes as dienophiles leads to the formation of a bicyclic adduct which often undergoes a retro-Diels-Alder reaction with the extrusion of carbon monoxide (CO) to yield a substituted benzene derivative.[5]

Materials:

-

2,5-diethyl-3,4-diphenylcyclopentadienone

-

Alkyne dienophile (e.g., dimethyl acetylenedicarboxylate, diphenylacetylene)

-

High-boiling point solvent (e.g., xylene, dichlorobenzene)

-

Round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or a sealed tube for higher temperatures)

-

Inert atmosphere

Procedure:

-

Reaction Setup: In a round-bottom flask or a sealed tube, combine 2,5-diethyl-3,4-diphenylcyclopentadienone (1.0 eq) and the alkyne dienophile (1.0 - 1.5 eq).

-

Solvent Addition: Add a high-boiling point solvent.

-